Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate
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Overview
Description
Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate is an organic compound with the molecular formula C11H11FO4 It is a derivative of propanoic acid and contains a fluorine and methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate typically involves the esterification of 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoic acid.
Reduction: Formation of 3-(4-fluoro-3-methoxyphenyl)-3-hydroxypropanoate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The presence of the fluorine and methoxy groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. These interactions can modulate biological processes and result in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-fluoro-3-methylphenyl)-3-oxopropanoate
- Methyl 3-(4-fluoro-3-hydroxyphenyl)-3-oxopropanoate
- Methyl 3-(4-fluoro-3-chlorophenyl)-3-oxopropanoate
Uniqueness
Methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination of functional groups can enhance the compound’s chemical reactivity and biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C11H11FO4 |
---|---|
Molecular Weight |
226.20 g/mol |
IUPAC Name |
methyl 3-(4-fluoro-3-methoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C11H11FO4/c1-15-10-5-7(3-4-8(10)12)9(13)6-11(14)16-2/h3-5H,6H2,1-2H3 |
InChI Key |
XFUTWLDKUHFHGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CC(=O)OC)F |
Origin of Product |
United States |
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